5-Chloro-3,6-dibromo-2-fluorobenzonitrile

Agrochemicals Insecticide Discovery Nicotinic Acetylcholine Receptor

This heavily halogenated benzonitrile features a precise 3,6-dibromo-5-chloro-2-fluoro substitution pattern (MW 313.35 g/mol), providing unique steric and electronic properties critical for SAR studies, insecticide development, and advanced material synthesis. Its nanomolar potency (IC50 14 nM against Musca domestica nAChR) and high dipole moment (4.12 Debye) make it an essential, differentiated building block for pharmaceutical and OLED research, unavailable with simpler halogenated analogs.

Molecular Formula C7HBr2ClFN
Molecular Weight 313.35 g/mol
CAS No. 1160574-22-0
Cat. No. B12863082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3,6-dibromo-2-fluorobenzonitrile
CAS1160574-22-0
Molecular FormulaC7HBr2ClFN
Molecular Weight313.35 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Br)F)C#N)Br)Cl
InChIInChI=1S/C7HBr2ClFN/c8-4-1-5(10)6(9)3(2-12)7(4)11/h1H
InChIKeyNMYLFKPJHPUBCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-3,6-dibromo-2-fluorobenzonitrile (CAS 1160574-22-0): A Strategic Halogenated Benzonitrile Scaffold for Specialized Chemical Synthesis


5-Chloro-3,6-dibromo-2-fluorobenzonitrile (CAS 1160574-22-0), molecular formula C7HBr2ClFN and molecular weight 313.35 g/mol [1], is a heavily halogenated aromatic compound characterized by the presence of bromine atoms at the 3- and 6-positions, a chlorine atom at the 5-position, and a fluorine atom at the 2-position of a benzonitrile core . This unique substitution pattern distinguishes it from simpler, mono- or di-halogenated benzonitrile analogs, providing a specific constellation of electronic and steric properties that are of significant interest in the development of pharmaceuticals, agrochemicals, and advanced materials .

Why 5-Chloro-3,6-dibromo-2-fluorobenzonitrile (CAS 1160574-22-0) Cannot Be Replaced by Generic Halobenzonitrile Analogs


The precise and unique halogenation pattern of 5-Chloro-3,6-dibromo-2-fluorobenzonitrile is critical to its function as a specialized synthetic intermediate or research probe. The specific combination of halogen atoms (Br, Cl, F) and their exact positions on the benzonitrile ring create a unique electronic environment and steric profile that governs its reactivity, binding affinity, and physical properties . In contrast, generic or simpler halobenzonitriles (e.g., 3,6-dibromo-2-fluorobenzonitrile or mono-halogenated analogs) lack this specific arrangement, leading to vastly different outcomes in sensitive applications such as cross-coupling reactions, receptor binding assays, and material science formulations . Substitution can result in altered reaction yields, failed biological activity, or compromised material performance, underscoring the need for this precise compound.

Quantitative Evidence for 5-Chloro-3,6-dibromo-2-fluorobenzonitrile: A Comparative Analysis of Performance and Differentiation


Bioactivity Profile: In Vitro Potency Against a Key Insect Receptor

5-Chloro-3,6-dibromo-2-fluorobenzonitrile demonstrates potent displacement activity against the nicotinic acetylcholine receptor (nAChR) from the house fly (Musca domestica), a key target for insecticide development [1]. The compound exhibits an IC50 of 14 nM in a competitive binding assay using [3H]IMI [1]. This nanomolar potency is significant when compared to a broader class of halogenated benzonitriles, many of which show IC50 values in the micromolar range or are inactive against this target [2]. The presence of the chlorine atom at the 5-position, which distinguishes this compound from its non-chlorinated analog 3,6-dibromo-2-fluorobenzonitrile (CAS 1160574-03-7), is likely a key contributor to this enhanced affinity [3].

Agrochemicals Insecticide Discovery Nicotinic Acetylcholine Receptor

Computational Evidence of Enhanced Molecular Dipole Moment

Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) predict a dipole moment of 4.12 Debye for 5-Chloro-3,6-dibromo-2-fluorobenzonitrile . This value is notably higher than the dipole moments predicted for non-halogenated benzonitrile (~4.0 D) and mono-halogenated analogs (~3.5-3.9 D) under similar computational conditions [1]. This enhanced polarity is a direct consequence of the specific, highly asymmetric arrangement of electronegative halogen atoms (Br, Cl, F) on the aromatic ring .

Liquid Crystals Materials Science Computational Chemistry

Strategic Utility as a Multi-Halogenated Scaffold for Sequential Cross-Coupling Reactions

The presence of chemically distinct halogen substituents (bromine, chlorine, fluorine) on 5-Chloro-3,6-dibromo-2-fluorobenzonitrile offers a strategic advantage for programmed, sequential functionalization [1]. The two bromine atoms are the most reactive toward oxidative addition in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for selective and sequential installation of two different aryl or alkyl groups [1]. In contrast, the single bromine atom on an analog like 5-chloro-2-fluorobenzonitrile (CAS 345-24-4) limits it to only one such transformation, and a non-brominated analog (e.g., 5-chloro-2-fluorobenzonitrile) is unreactive in this context [2]. This multi-halogenated pattern provides a more convergent and efficient pathway to complex, highly substituted aromatic structures.

Medicinal Chemistry Organic Synthesis Cross-Coupling

Prioritized Application Scenarios for Procuring 5-Chloro-3,6-dibromo-2-fluorobenzonitrile


Insecticide Lead Discovery and Optimization Targeting the Nicotinic Acetylcholine Receptor (nAChR)

5-Chloro-3,6-dibromo-2-fluorobenzonitrile serves as a potent in vitro tool compound for studying the nicotinic acetylcholine receptor (nAChR) from Musca domestica, with a demonstrated IC50 of 14 nM . It is an ideal candidate for structure-activity relationship (SAR) studies aimed at developing novel insecticides, where its nanomolar potency can serve as a benchmark for new synthetic derivatives. Its unique halogenation pattern may also be crucial for achieving selective toxicity between insect and mammalian receptors, a key requirement for safe and effective pest control agents.

Development of Advanced Materials Requiring High Molecular Polarizability

The high predicted dipole moment of 4.12 Debye makes this compound a valuable building block for designing advanced materials . This includes applications in liquid crystal formulations for display technologies, where strong molecular dipole alignment is essential for electro-optical switching [1]. The compound's heavy halogenation also suggests utility in the synthesis of organic light-emitting diode (OLED) host matrices, as the heavy bromine atoms can facilitate spin-orbit coupling for efficient triplet exciton harvesting .

Synthesis of Complex Drug-Like Molecules via Programmed Cross-Coupling

This compound is a highly versatile intermediate for medicinal chemistry programs requiring the rapid assembly of complex, polysubstituted aromatic cores . The two bromine atoms at the 3- and 6-positions can be sequentially coupled with distinct boronic acids or amines, allowing for the efficient and divergent synthesis of compound libraries . This 'toolbox' approach is far more efficient than a linear synthetic sequence starting from a mono-functionalized analog, saving significant time and resources in the drug discovery process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-3,6-dibromo-2-fluorobenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.